Cas no 2138283-08-4 (Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate)

Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. It boasts a high purity and stability, ensuring reliable performance in chemical reactions. Its unique structural features facilitate efficient coupling reactions, making it an essential intermediate in the production of various active pharmaceutical ingredients.
Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate structure
2138283-08-4 structure
Product Name:Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
CAS No:2138283-08-4
MF:C9H8FNaO4S
MW:254.210596084595
CID:5777506
PubChem ID:165454864
Update Time:2025-06-25

Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2138283-08-4
    • sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
    • EN300-723935
    • Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
    • Inchi: 1S/C9H9FO4S.Na/c1-5-3-7(10)6(9(11)14-2)4-8(5)15(12)13;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1
    • InChI Key: OHJRSQZAHIOALB-UHFFFAOYSA-M
    • SMILES: S(C1C=C(C(=O)OC)C(=CC=1C)F)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 254.00250235g/mol
  • Monoisotopic Mass: 254.00250235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.6Ų

Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723935-1.0g
sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
2138283-08-4
1g
$0.0 2023-06-06

Additional information on Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate

Introduction to Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate (CAS No. 2138283-08-4)

Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate (CAS No. 2138283-08-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of innovative therapeutic agents and advanced chemical synthesis methodologies.

The molecular structure of Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate consists of a benzene ring substituted with a fluoro group, a methoxycarbonyl group, and a sulfinate moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry. Specifically, the fluoro group enhances the compound's metabolic stability and bioavailability, while the methoxycarbonyl group facilitates further derivatization and functionalization.

In recent years, there has been a growing interest in the applications of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom's ability to influence electronic properties and metabolic pathways has made it a preferred element in drug design. For instance, studies have demonstrated that fluorine substitution can improve the binding affinity of drug candidates to their target proteins, thereby increasing their therapeutic efficacy. Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate exemplifies this trend, as its structural features are well-suited for developing novel pharmacological agents.

One of the most compelling aspects of Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is its versatility in synthetic applications. The sulfinate group serves as a versatile handle for further chemical transformations, allowing researchers to construct complex molecular architectures with precision. This flexibility has been leveraged in the synthesis of various bioactive molecules, including inhibitors and modulators of key biological pathways. For example, recent research has highlighted its utility in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism.

The pharmaceutical industry has been particularly keen on exploring the potential of Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate in drug discovery. Its unique structural motifs have been incorporated into lead compounds for treating a wide range of diseases, from oncology to neurodegenerative disorders. The compound's ability to undergo selective functionalization has enabled the creation of highly specific inhibitors with minimal off-target effects. This precision is critical for developing drugs that are both effective and safe for clinical use.

Advances in computational chemistry have further enhanced the understanding of how Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate interacts with biological targets. Molecular modeling studies have revealed insights into its binding mechanisms and pharmacophoric features, guiding the design of next-generation drug candidates. These computational approaches have complemented experimental efforts, providing a more comprehensive picture of the compound's potential applications.

The synthesis of Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate presents unique challenges due to its complex structural requirements. However, recent innovations in synthetic methodologies have made it more accessible to researchers. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have streamlined its production, enabling larger-scale preparations for industrial applications. These advancements have not only improved yield but also enhanced purity, ensuring that researchers can conduct their studies with high fidelity.

The environmental impact of fluorinated compounds has also been a topic of considerable interest. While fluorine atoms offer numerous benefits in drug design, their persistence in the environment raises concerns about long-term ecological effects. Efforts are underway to develop greener synthetic routes for fluorinated compounds, including Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate. These initiatives aim to minimize waste and reduce hazardous byproducts, aligning with broader sustainability goals in the chemical industry.

In conclusion, Sodium 4-fluoro-5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate (CAS No. 2138283-08-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery and chemical synthesis is likely to grow even further.

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